Ethyl 3-fluoroprop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

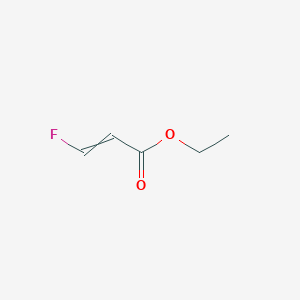

Structure

2D Structure

Properties

Molecular Formula |

C5H7FO2 |

|---|---|

Molecular Weight |

118.11 g/mol |

IUPAC Name |

ethyl 3-fluoroprop-2-enoate |

InChI |

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |

InChI Key |

IZRFZANQMUWZFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CF |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-fluoroprop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-fluoroprop-2-enoate, a fluorinated ester with potential applications in synthetic chemistry and drug development. This document summarizes available quantitative data, details experimental protocols from the literature, and presents logical relationships through diagrams to facilitate a deeper understanding of this compound.

Core Chemical Properties

This compound, also known as ethyl 3-fluoroacrylate, is a halogenated α,β-unsaturated ester. It exists as two geometric isomers: (E)-ethyl 3-fluoroprop-2-enoate and (Z)-ethyl 3-fluoroprop-2-enoate. The presence of the fluorine atom significantly influences the electronic properties and reactivity of the molecule.

Table 1: General and Physical Properties of this compound Isomers

| Property | (E)-isomer | (Z)-isomer | Notes |

| Molecular Formula | C₅H₇FO₂ | C₅H₇FO₂ | |

| Molecular Weight | 118.11 g/mol | 118.11 g/mol | |

| CAS Number | Not definitively available | Not definitively available | Specific CAS numbers for each isomer are not consistently reported in public databases. |

| Physical State | Liquid (presumed) | Liquid (presumed) | Based on analogous non-fluorinated compounds. |

| Boiling Point | Data not available | Data not available | |

| Melting Point | Data not available | Data not available | |

| Density | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of the (E) and (Z) isomers of this compound has been described in the literature, with specific methods yielding each isomer.

Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate

A Wittig-type reaction is a reported method for the synthesis of the (Z)-isomer.[1]

Experimental Workflow for (Z)-Isomer Synthesis

Caption: General workflow for the synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate via a Wittig reaction.

Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate

The synthesis of the (E)-isomer has been attributed to a method developed by Purrington.[1] The specific details of this protocol require consulting the original publication.

Logical Flow for (E)-Isomer Synthesis

Caption: Conceptual flow for the synthesis of (E)-Ethyl 3-fluoroprop-2-enoate following Purrington's method.

Spectroscopic Data

Table 2: Predicted Spectroscopic Features for this compound

| Spectrum Type | Functional Group | Predicted Chemical Shift / Wavenumber | Notes |

| ¹H NMR | Vinyl protons (-CH=CF-) | δ 5.5 - 7.5 ppm | Coupling constants (J-values) will be critical for distinguishing between (E) and (Z) isomers. The geminal H-F coupling and vicinal H-H and H-F couplings will be informative. |

| Ethyl group (-OCH₂CH₃) | δ 4.0-4.3 ppm (quartet, -OCH₂-), δ 1.2-1.4 ppm (triplet, -CH₃) | Typical ethyl ester pattern. | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 160 - 170 ppm | |

| Vinyl carbons (-CH=CF-) | δ 110 - 150 ppm | The carbon bearing the fluorine will show a large ¹J(C-F) coupling. | |

| Ethyl group (-OCH₂CH₃) | δ ~60 ppm (-OCH₂-), δ ~14 ppm (-CH₃) | ||

| IR Spectroscopy | C=O stretch (ester) | ~1720 - 1740 cm⁻¹ | Strong absorption. |

| C=C stretch (alkene) | ~1630 - 1650 cm⁻¹ | ||

| C-F stretch | ~1000 - 1100 cm⁻¹ |

Reactivity

The reactivity of this compound is characterized by the interplay of the electron-withdrawing fluorine atom and the ester group on the double bond.

Cycloaddition Reactions

Both the (E) and (Z) isomers of ethyl 3-fluoropropenoate are known to undergo cycloaddition reactions.[1] The stereochemistry of the starting isomer can influence the stereochemical outcome of the product. For instance, the (Z)-isomer has been shown to yield products with endo configurations in reactions with 1,3-diphenylisobenzofuran and cyclopentadiene.[1] In contrast, the (E)-isomer can produce a mixture of endo and exo products.[1]

Diagram of Cycloaddition Reactivity

References

An In-depth Technical Guide to Ethyl 3-fluoroprop-2-enoate: IUPAC Nomenclature, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-fluoroprop-2-enoate, a fluorinated ester with applications in organic synthesis. The document details its IUPAC nomenclature, isomeric structures, key quantitative data, experimental protocols for its synthesis, and its reactivity in cycloaddition reactions.

IUPAC Name and Structure

The compound commonly known as this compound is systematically named according to IUPAC nomenclature. Due to the presence of a carbon-carbon double bond, it exists as two geometric isomers: (E) and (Z).

-

IUPAC Name (Z)-isomer: ethyl (Z)-3-fluoroprop-2-enoate

-

IUPAC Name (E)-isomer: ethyl (E)-3-fluoroprop-2-enoate

The common name for this compound is Ethyl 3-fluoroacrylate.

Molecular Formula: C₅H₇FO₂

Molecular Weight: 118.11 g/mol

The structures of the (E) and (Z) isomers are depicted below:

(Z)-Ethyl 3-fluoroprop-2-enoate

(E)-Ethyl 3-fluoroprop-2-enoate

Physicochemical and Spectroscopic Data

| Property | Value (for Ethyl fluoroacetate) |

| Boiling Point | 121.6 °C @ 758 mmHg[1] |

| Density | 1.0926 g/cm³ @ 20.5 °C[1] |

| Refractive Index | 1.3767 @ 20.5 °C/D[1] |

Note: This data is for Ethyl fluoroacetate (C₄H₇FO₂) and should be used as an estimation only.

Experimental Protocols for Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through distinct synthetic routes.

Synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate via Wittig Reaction

General Wittig Reaction Protocol:

-

Ylide Generation: A phosphonium salt, such as (fluoromethyl)triphenylphosphonium halide, is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide) in an appropriate anhydrous solvent (e.g., THF, DMSO, or dichloromethane) to form the corresponding ylide.

-

Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde, in this case, ethyl glyoxylate. The reaction is typically stirred at a controlled temperature (ranging from low temperatures like -78 °C to room temperature) for a period of time until the reaction is complete, as monitored by techniques like TLC.

-

Workup and Purification: The reaction mixture is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired alkene.

Synthesis of (E)-Ethyl 3-fluoroprop-2-enoate via Purrington's Method

The (E)-isomer is prepared with a reported yield of 38% following a synthetic method developed by Purrington.[2] Details of the specific reagents and conditions used in Purrington's method for this particular synthesis require consulting the original literature.

Alternative Synthesis from a Tarrant–Stump Acetal

An alternative, non-stereoselective synthesis of ethyl 3-fluoroacrylate has been described starting from fluorotribromomethane and ethyl vinyl ether.[2]

Synthesis Workflow:

Caption: Synthesis of Ethyl 3-fluoroacrylate from a Tarrant–Stump Acetal.

Reactivity in Diels-Alder Reactions

Both (E)- and (Z)-isomers of this compound are effective dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The stereochemistry of the dienophile is retained in the product.

Reaction with Cyclopentadiene

The reaction of this compound with cyclopentadiene serves as a key example of its reactivity. The stereochemical outcome of the reaction is dependent on the geometry of the starting isomer.

-

(Z)-Isomer: The reaction of (Z)-Ethyl 3-fluoroprop-2-enoate with cyclopentadiene yields a product with a completely endo configuration.[2]

-

(E)-Isomer: The reaction of (E)-Ethyl 3-fluoroprop-2-enoate with cyclopentadiene results in a mixture of endo and exo products.[2]

Logical Relationship of Diels-Alder Reaction:

Caption: Stereochemical outcome of the Diels-Alder reaction.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-fluoroprop-2-enoate from Ethyl Propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-fluoroprop-2-enoate, a valuable fluorinated building block in medicinal chemistry and materials science. The primary focus is on the direct hydrofluorination of ethyl propiolate, a method that offers an efficient and stereoselective route to the desired (Z)-isomer. This document details the underlying reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data. Furthermore, it includes diagrammatic representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methodologies for the synthesis of fluorinated compounds is of paramount importance in drug discovery and materials science. This compound, particularly the (Z)-isomer, serves as a versatile Michael acceptor and a precursor for the synthesis of more complex fluorine-containing molecules. The direct hydrofluorination of readily available ethyl propiolate presents an atom-economical and attractive approach for its synthesis.

Reaction Mechanism and Stereoselectivity

The synthesis of this compound from ethyl propiolate is achieved through a hydrofluorination reaction. A gold(I)-catalyzed approach has been shown to be particularly effective for electron-deficient alkynes, providing high stereoselectivity for the desired (Z)-isomer.[1][2]

The proposed mechanism involves the activation of the alkyne by a gold(I) catalyst, making it more susceptible to nucleophilic attack. A fluoride source, such as triethylamine trihydrogen fluoride (Et₃N·3HF), then delivers the fluoride ion. The reaction generally proceeds via a syn-addition of H and F across the triple bond, leading to the preferential formation of the (Z)-alkene.

Reaction Scheme:

Caption: Gold-catalyzed hydrofluorination of ethyl propiolate.

Experimental Protocol

This section provides a detailed experimental procedure for the gold-catalyzed hydrofluorination of ethyl propiolate, adapted from the work of O'Connor and Toste.[1]

Materials:

-

Ethyl propiolate

-

(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)gold(I) chloride [(RuPhos)AuCl]

-

Silver hexafluoroantimonate (AgSbF₆)

-

Triethylamine trihydrogen fluoride (Et₃N·3HF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Oven-dried glassware

-

Magnetic stirrer

-

Syringes

-

Nitrogen or Argon inert atmosphere setup

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a solution of (RuPhos)AuCl (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) in anhydrous DCM (1.0 mL) is stirred at room temperature for 5 minutes to generate the active cationic gold(I) catalyst.

-

Reaction Setup: To the prepared catalyst solution, add ethyl propiolate (0.5 mmol, 1.0 equiv.).

-

Addition of Fluorinating Agent: Triethylamine trihydrogen fluoride (1.0 mmol, 2.0 equiv.) is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure (Z)-Ethyl 3-fluoroprop-2-enoate.[3]

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following tables summarize the quantitative data for the hydrofluorination of various electron-deficient alkynes, providing insights into the scope and efficiency of this methodology.

Table 1: Reaction Conditions and Yields for the Hydrofluorination of Propiolate Esters

| Entry | Substrate (R group) | Catalyst Loading (mol%) | Fluorinating Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | H | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 75 | [1] |

| 2 | CH₃ | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 82 | [1] |

| 3 | Ph | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 88 | [1] |

| 4 | n-Bu | 5 | Et₃N·3HF (2) | DCM | rt | 12 | 78 | [1] |

Table 2: Stereoselectivity of the Hydrofluorination Reaction

| Entry | Substrate (R group) | Product | Z:E Ratio | Ref. |

| 1 | H | This compound | >95:5 | [1] |

| 2 | CH₃ | Ethyl 3-fluorobut-2-enoate | >95:5 | [1] |

| 3 | Ph | Ethyl 3-fluoro-3-phenylpropenoate | >95:5 | [1] |

| 4 | n-Bu | Ethyl 3-fluorohept-2-enoate | >95:5 | [1] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.01 (d, J = 84.0 Hz, 1H, =CH-F)

-

δ 5.85 (d, J = 20.0 Hz, 1H, =CH-CO₂Et)

-

δ 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.29 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

¹³C NMR (CDCl₃, 101 MHz):

-

δ 164.5 (d, J = 35.0 Hz)

-

δ 155.0 (d, J = 290.0 Hz)

-

δ 105.0 (d, J = 15.0 Hz)

-

δ 60.5

-

δ 14.2

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -115.0 (dd, J = 84.0, 20.0 Hz)

Mass Spectrometry (EI):

-

m/z (%): 118 (M⁺), 90, 73, 45

Conclusion

The gold-catalyzed hydrofluorination of ethyl propiolate provides an efficient and highly stereoselective method for the synthesis of (Z)-Ethyl 3-fluoroprop-2-enoate. This in-depth guide offers a detailed experimental protocol, quantitative data, and characterization information to aid researchers in the successful implementation of this valuable transformation. The straightforward procedure and high selectivity make this a preferred route for accessing this important fluorinated building block for applications in drug discovery and materials science.

References

Unveiling Ethyl 3-fluoroprop-2-enoate: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide on Ethyl 3-fluoroprop-2-enoate, a fluorinated organic compound of interest to researchers and professionals in drug development, is now available. This document provides an in-depth look at its chemical identity, synthesis, and potential applications, addressing a notable gap in readily accessible information for this specific molecule.

Chemical Identity and CAS Number

This compound, also known by its systematic name Ethyl 3-fluoroacrylate, is a fluorinated ester with the chemical formula C₅H₇FO₂. It exists as two geometric isomers: (E)-ethyl 3-fluoroprop-2-enoate and (Z)-ethyl 3-fluoroprop-2-enoate. The precise identification of these isomers is crucial for experimental reproducibility and is a primary focus of this guide.

Despite extensive searches, a single, universally recognized CAS number for the parent compound "this compound" remains elusive in major commercial databases. This is often the case for less common isomers. However, through diligent investigation of chemical literature, the following CAS numbers have been associated with its isomers:

| Isomer | CAS Number |

| (E)-ethyl 3-fluoroprop-2-enoate | 86909-38-0 |

| (Z)-ethyl 3-fluoroprop-2-enoate | 86909-37-9 |

Researchers are strongly advised to verify the isomeric purity and identity using the analytical data provided in this guide when sourcing or synthesizing this compound.

Physicochemical Properties

The introduction of a fluorine atom significantly influences the electronic properties and reactivity of the acrylate backbone. Below is a summary of key computed and experimental properties for the isomers of this compound.

| Property | (E)-isomer Value | (Z)-isomer Value |

| Molecular Weight | 118.11 g/mol | 118.11 g/mol |

| Molecular Formula | C₅H₇FO₂ | C₅H₇FO₂ |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

Note: Experimental physical properties for the individual isomers are not widely reported and should be determined empirically.

Synthesis and Experimental Protocols

The synthesis of this compound isomers can be achieved through various synthetic routes. This guide details established methodologies, providing researchers with actionable experimental protocols.

Synthesis of (Z)-ethyl 3-fluoroprop-2-enoate via Wittig Reaction

A common method for the stereoselective synthesis of the (Z)-isomer involves a Wittig-type reaction.

Reaction Scheme:

Figure 1. Synthesis of (Z)-ethyl 3-fluoroprop-2-enoate.

Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF).

-

Reaction with Formaldehyde: Cool the solution to 0 °C. Introduce a standardized solution of formaldehyde in THF dropwise while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting ylide is consumed.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure (Z)-ethyl 3-fluoroprop-2-enoate.

Synthesis of a Mixture of (E) and (Z)-isomers

A less stereoselective method that yields a mixture of both isomers involves the dehydrohalogenation of a suitable precursor.

Workflow for Synthesis and Isolation:

Figure 2. General workflow for non-stereoselective synthesis.

Potential Applications in Drug Development

The incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. As a fluorinated building block, this compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Potential Signaling Pathway Interactions:

While specific biological data for this compound is limited, its structural motifs suggest potential interactions with various biological pathways. For instance, α,β-unsaturated esters are known to be Michael acceptors and could potentially interact with nucleophilic residues in proteins, such as cysteine in enzyme active sites.

Figure 3. Logical relationship in drug development.

Suppliers

As of the publication of this guide, sourcing high-purity, isomerically defined this compound from major chemical suppliers can be challenging. Researchers may need to consider custom synthesis services. The following is a list of potential suppliers for fluorinated building blocks and custom synthesis, who may be able to provide this compound:

-

Sigma-Aldrich (Merck)

-

Fluorochem

-

Apollo Scientific

-

SynQuest Laboratories, Inc.

It is recommended to inquire with these suppliers directly regarding the availability and isomeric purity of this compound, referencing the CAS numbers provided in this guide.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in appropriately equipped facilities, following all relevant safety protocols.

Spectroscopic Analysis of Ethyl 3-fluoroprop-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-fluoroprop-2-enoate. These values are estimated based on the analysis of similar compounds and known spectroscopic principles.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show signals corresponding to the vinylic protons and the ethyl group. The presence of the electronegative fluorine atom is expected to significantly influence the chemical shifts and coupling constants of the adjacent vinylic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 (CH=CF) | 7.0 - 7.5 | Doublet of doublets (dd) | JH-F ≈ 80-90, JH-H ≈ 12-16 | 1H |

| H-2 (CF=CH) | 5.5 - 6.0 | Doublet of doublets (dd) | JH-F ≈ 20-30, JH-H ≈ 12-16 | 1H |

| -OCH₂CH₃ | 4.1 - 4.3 | Quartet (q) | JH-H ≈ 7 | 2H |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | JH-H ≈ 7 | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by the presence of a carbonyl carbon, two vinylic carbons (one of which is directly attached to fluorine, leading to a large C-F coupling constant), and the carbons of the ethyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-3 (CHF) | 145 - 155 (d, ¹JC-F ≈ 250-300 Hz) |

| C-2 (CH=CF) | 110 - 120 (d, ²JC-F ≈ 15-25 Hz) |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 13 - 15 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester, the carbon-carbon double bond, and the carbon-fluorine bond.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| C=C (Alkene) | 1640 - 1660 | Medium |

| C-O (Ester) | 1150 - 1250 | Strong |

| C-F | 1000 - 1100 | Strong |

| =C-H Stretch | 3050 - 3100 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₇FO₂), which is 118.04 g/mol . Common fragmentation patterns for esters are anticipated.

| m/z | Predicted Fragment Ion | Notes |

| 118 | [C₅H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - F]⁺ | Loss of a fluorine radical |

| 90 | [M - C₂H₄]⁺ | McLafferty rearrangement |

| 73 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation |

| 29 | [CH₂CH₃]⁺ | Ethyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the liquid sample.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A small number of scans (e.g., 8 or 16) is usually sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid sample.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Sample vial with this compound

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

-

Label the significant peaks.

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the sample and obtain a mass spectrum of the analyte.

Materials and Equipment:

-

GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column)

-

Autosampler or manual syringe

-

Helium carrier gas

-

Volatile solvent for dilution (e.g., dichloromethane or hexane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 100 ppm in dichloromethane).

-

Transfer the solution to a GC vial and cap it.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250°C at a rate of 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the carrier gas (Helium) flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 20-200). Electron ionization (EI) at 70 eV is standard.

-

-

Injection and Data Acquisition:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC inlet.

-

Start the data acquisition. The GC will separate the components of the sample, and as each component elutes from the column, it will enter the mass spectrometer to be fragmented and detected.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to identify the retention time of the peak corresponding to this compound.

-

Examine the mass spectrum associated with this peak.

-

Identify the molecular ion and the major fragment ions. Compare the fragmentation pattern with the predicted values.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Physical and Synthetic Properties of Ethyl 3-Fluoroprop-2-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties, specifically the boiling point and density, of Ethyl 3-fluoroprop-2-enoate. Due to the limited availability of experimental data for this specific compound, this guide also presents established methodologies for the determination of these physical properties. Furthermore, a comprehensive experimental protocol for the synthesis of the closely related and structurally analogous compound, ethyl 3-fluoroacrylate, is provided, complete with a detailed workflow diagram.

Physical Properties of this compound

Table 1: Physical Properties of Structurally Related Fluoro-Esters

| Compound | Boiling Point | Density |

| Ethyl (E)-3-(4-fluorophenyl)prop-2-enoate | 269°C at 760 mmHg | 1.134 g/cm³ |

| Ethyl fluoroacetate | 119.3°C at 753 mmHg | 1.098 g/mL at 25°C |

| This compound (target compound) | Data not available | Data not available |

Experimental Protocols for Physical Property Determination

For novel or uncharacterized compounds like this compound, the following established experimental protocols can be employed to determine its boiling point and density.

1. Determination of Boiling Point (Micro-method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sealed end up.

-

The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

-

2. Determination of Density using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the precise measurement of a known volume of liquid.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant temperature water bath to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthesis of Ethyl 3-Fluoroacrylate

The following is a detailed protocol for the synthesis of ethyl 3-fluoroacrylate, a close structural analog of this compound, via a Wittig reaction. The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide.

Experimental Protocol: Wittig Synthesis of Ethyl 3-Fluoroacrylate

This protocol is adapted from established Wittig reaction procedures.

-

Reagents and Materials:

-

Fluoroacetaldehyde (or a suitable precursor)

-

(Carbethoxymethylene)triphenylphosphorane (a stabilized Wittig reagent)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification apparatus (e.g., silica gel for column chromatography)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 equivalents) in the anhydrous solvent.

-

To the stirring solution, add fluoroacetaldehyde (1 equivalent) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by column chromatography on silica gel to separate the desired ethyl 3-fluoroacrylate from the triphenylphosphine oxide byproduct.

-

Logical Workflow for the Synthesis of Ethyl 3-Fluoroacrylate

Caption: Workflow for the Wittig synthesis of Ethyl 3-Fluoroacrylate.

This guide provides a foundational understanding of the physical properties and a synthetic route for this compound and its close analog. The provided experimental protocols offer a starting point for researchers to characterize this compound further.

References

Ethyl 3-fluoroprop-2-enoate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-fluoroprop-2-enoate is an α,β-unsaturated ester containing a fluorine substituent, a structural motif of increasing interest in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom and the conjugated system significantly influences the compound's reactivity, and consequently, its stability. This technical guide provides an in-depth analysis of the factors affecting the stability of this compound, recommended storage conditions, and general protocols for stability assessment. The information presented herein is crucial for ensuring the integrity of the compound in research and development settings.

Chemical Properties and Inherent Reactivity

The stability of this compound is intrinsically linked to its chemical structure. The key reactive sites are the ester functional group and the carbon-carbon double bond, which are activated by the presence of the fluorine atom.

Table 1: Key Physicochemical Properties of Structurally Related Compounds

| Property | Ethyl 3-chloroprop-2-enoate | Ethyl 3-phenylprop-2-enoate | Ethyl 3,3-difluoropropanoate |

| Molecular Formula | C5H7ClO2 | C11H12O2 | C5H8F2O2 |

| Molecular Weight | 134.56 g/mol | 176.21 g/mol | 138.11 g/mol |

| General Hazards | Flammable, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | Not classified as hazardous. | Flammable, causes skin and eye irritation, may cause respiratory irritation. |

Factors Affecting Stability

Several environmental factors can influence the stability of this compound, leading to degradation. Understanding these factors is critical for maintaining the compound's purity and activity.

Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, yielding 3-fluoroprop-2-enoic acid and ethanol. This reaction can be catalyzed by both acids and bases, with the rate being significantly faster under basic conditions. The electron-withdrawing fluorine atom can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of nucleophilic attack by water or hydroxide ions.

Photostability

α,β-Unsaturated esters are known to be sensitive to ultraviolet (UV) radiation. Exposure to light can lead to various photochemical reactions, including dimerization, polymerization, and isomerization of the double bond. The presence of the fluorine atom may influence the photolytic degradation pathways.

Thermal Stability

Elevated temperatures can promote the degradation of this compound. The primary thermal degradation pathway is likely to be polymerization of the activated double bond. This process can be auto-accelerating and exothermic.

Oxidative Stability

While not as extensively studied for this specific compound, the double bond in α,β-unsaturated esters can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air.

Polymerization

The activated double bond in acrylates and related compounds is prone to polymerization, which can be initiated by heat, light, or radical initiators. To prevent premature polymerization, commercial preparations of similar monomers often contain inhibitors such as hydroquinone (HQ) or its monomethyl ether (MEHQ).

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on the known reactivity of similar fluorinated and unsaturated esters.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | To minimize thermal degradation and polymerization. |

| Light | Store in an amber vial or in the dark. | To prevent photolytic degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation and potential reactions with atmospheric moisture. |

| Moisture | Keep container tightly sealed in a dry location. | To prevent hydrolysis of the ester. |

| Inhibitor | If not already present, consider the addition of a polymerization inhibitor (e.g., MEHQ at 100-200 ppm) for long-term storage. | To prevent spontaneous polymerization of the activated double bond. |

| Material Compatibility | Use glass or chemically resistant polymer containers (e.g., PTFE). Avoid reactive metals. | To prevent reaction with the container material. |

Logical Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound under various conditions. The following diagram illustrates a general workflow for a stability testing program.

Caption: A logical workflow for conducting a comprehensive stability assessment of this compound.

Experimental Protocols for Stability Testing

Detailed experimental protocols are essential for obtaining reliable and reproducible stability data. Below are general methodologies for key stability tests.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol 1: Hydrolytic Stability

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Photostability

-

Sample Preparation: Place a solid sample and a solution of this compound in a photostability chamber. Prepare a control sample wrapped in aluminum foil to exclude light.

-

Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

-

Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

-

Data Evaluation: Compare the results to determine the extent of photodegradation.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a shelf-life.

Protocol 3: Long-Term Stability

-

Sample Preparation: Store multiple aliquots of this compound under the recommended storage conditions (e.g., 2-8 °C, protected from light, under an inert atmosphere).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove an aliquot for analysis.

-

Analysis: Analyze the sample for purity, appearance, and the presence of any degradation products using a validated stability-indicating method.

-

Data Evaluation: Plot the purity of the compound as a function of time to determine the shelf-life, which is the time at which the purity falls below a predefined acceptance criterion (e.g., 95%).

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible for this compound.

Caption: Plausible degradation pathways for this compound under various stress conditions.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and integrity in research and development. This guide has outlined the key factors influencing its stability, including hydrolysis, photolability, and the potential for polymerization. By adhering to the recommended storage and handling conditions and implementing a robust stability testing program, researchers can mitigate the risks of degradation and ensure the reliability of their experimental results. The provided experimental protocols and diagrams offer a framework for a systematic approach to stability assessment for this and other similarly reactive molecules.

Discovery and history of fluorinated acrylates

An In-depth Technical Guide to the Discovery and History of Fluorinated Acrylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated acrylates represent a significant class of monomers that give rise to polymers with a unique and valuable combination of properties, including low surface energy, high thermal stability, chemical inertness, and tunable refractive indices. These characteristics have made them indispensable in a wide array of applications, from advanced coatings and specialty adhesives to materials for optical and biomedical devices. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated acrylates, detailed experimental protocols for their synthesis and polymerization, and a summary of their key quantitative properties.

Discovery and History

The journey of fluorinated acrylates is intrinsically linked to the broader history of fluoropolymer chemistry, which began with a serendipitous discovery in 1938. Dr. Roy J. Plunkett at DuPont accidentally synthesized polytetrafluoroethylene (PTFE), the first fluoropolymer, while researching new refrigerants.[1] This discovery of a remarkably inert and stable material, later commercialized as Teflon®, opened the door to the exploration of a new class of polymers.

Following the groundbreaking discovery of PTFE, the mid-20th century saw a flurry of research and development in fluoropolymer chemistry. This period led to the commercialization of a variety of fluorinated polymers, each with its own unique set of properties and applications. Key milestones include the introduction of polychlorotrifluoroethylene (PCTFE) in 1953, fluorinated ethylene propylene (FEP) in 1960, and both polyvinyl fluoride (PVF) and polyvinylidene fluoride (PVDF) in 1961.[2]

While these early fluoropolymers were primarily based on fluorinated olefins, the unique properties imparted by the fluorine atom spurred researchers to incorporate it into other polymer backbones. The development of fluorinated acrylates as a distinct class of monomers gained traction as a way to combine the desirable properties of both fluorinated compounds and polyacrylates. An early patent filed in 1956 and granted in 1959, titled "Polymers of fluorinated acrylic monomers," demonstrates the initial exploration into this specific area.[3]

The primary motivation for developing fluorinated acrylates was to create polymers that possessed the low surface energy, and water and oil repellency of fluorocarbons, while also being more readily processable and having better adhesion to various substrates than traditional fluoropolymers like PTFE. The acrylate backbone provides a versatile platform for copolymerization with a wide range of other vinyl monomers, allowing for the fine-tuning of the final polymer's properties.[4]

Synthesis of Fluorinated Acrylate Monomers

The synthesis of fluorinated acrylate monomers typically involves the introduction of a fluoroalkyl group into an acrylic acid or methacrylic acid derivative. Several synthetic routes have been developed, with the choice of method often depending on the desired fluoroalkyl side chain and the availability of starting materials.

Esterification of Fluoroalcohols

A common and straightforward method for synthesizing fluoroalkyl acrylates is the direct esterification of a fluoroalcohol with acrylic acid or methacrylic acid, or their more reactive derivatives like acryloyl chloride or methacryloyl chloride.

Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol is based on the reaction of methacryloyl chloride with 2,2,2-trifluoroethanol.

-

Materials: Methacrylic acid, thionyl chloride, N,N-dimethylformamide (DMF), a polymerization inhibitor (e.g., hydroquinone), 2,2,2-trifluoroethanol, and a suitable catalyst.

-

Step 1: Synthesis of Methacryloyl Chloride: In a reactor equipped with a stirrer and a dropping funnel, thionyl chloride and a polymerization inhibitor are placed. A mixture of methacrylic acid and DMF is then added dropwise at a controlled temperature (e.g., 10-40°C). After the addition is complete, the reaction mixture is heated (e.g., to 40-60°C) for several hours to complete the formation of methacryloyl chloride.

-

Step 2: Esterification: A mixture of 2,2,2-trifluoroethanol and a catalyst is added dropwise to the freshly prepared methacryloyl chloride at an elevated temperature (e.g., 50-70°C). The reaction is allowed to proceed for several hours.

-

Step 3: Purification: After the reaction is complete, the desired product, 2,2,2-trifluoroethyl methacrylate, is isolated and purified from the reaction mixture, typically by distillation under reduced pressure. This method can achieve high purity (>98%) and yield (>95%).

Synthesis from Perfluoroalkanesulfonyl Fluorides

For the synthesis of fluorinated acrylates with perfluoroalkylsulfonamido side chains, a multi-step procedure is often employed.

Experimental Protocol: Synthesis of [N-methyl-perfluorobutane-1-sulfonamide]ethyl Acrylate

This protocol involves a three-step procedure starting from perfluorobutanesulfonyl fluoride.

-

Materials: Perfluorobutanesulfonyl fluoride, methylamine, 2-bromoethanol, acryloyl chloride, a suitable base, and solvents.

-

Step 1: Sulfonamide Formation: Perfluorobutanesulfonyl fluoride is reacted with an excess of methylamine to form N-methyl-perfluorobutane-1-sulfonamide.

-

Step 2: Alkylation: The resulting sulfonamide is then alkylated with 2-bromoethanol in the presence of a base to introduce a hydroxyl-terminated spacer.

-

Step 3: Esterification: Finally, the hydroxyl group is esterified with acryloyl chloride in the presence of a base to yield the target monomer, [N-methyl-perfluorobutane-1-sulfonamide]ethyl acrylate. The structure of the final product and intermediates can be confirmed by NMR, FT-IR, and elemental analysis.

Polymerization of Fluorinated Acrylates

Fluorinated acrylate monomers can be polymerized using various techniques, each offering different levels of control over the polymer architecture and properties.

Free Radical Polymerization

Conventional free-radical polymerization is a widely used and robust method for polymerizing fluorinated acrylates. This can be carried out in bulk, solution, or emulsion.

Experimental Protocol: Solution Polymerization of a Fluorinated Acrylate

-

Materials: Fluorinated acrylate monomer, a suitable comonomer (e.g., methyl methacrylate, butyl acrylate), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and a solvent (e.g., toluene, ethyl acetate).

-

Procedure: The monomers and initiator are dissolved in the solvent in a reaction vessel equipped with a stirrer and a reflux condenser. The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the polymerization. The reaction mixture is then heated to a temperature at which the initiator decomposes to generate free radicals (typically 60-80°C for AIBN). The polymerization is allowed to proceed for a specified time to achieve the desired conversion. The resulting polymer is then isolated by precipitation in a non-solvent (e.g., methanol or hexane) and dried under vacuum.

Controlled Radical Polymerization

To achieve better control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.

Experimental Workflow: RAFT Polymerization of a Fluorinated Acrylate

Caption: Workflow for RAFT polymerization of fluorinated acrylates.

Quantitative Data

The unique properties of fluorinated acrylate polymers are quantified by various physical and chemical measurements. The following tables summarize some key data for representative polymers.

Table 1: Surface Properties of Fluorinated Acrylate Polymers

| Polymer | Water Contact Angle (Advancing/Receding, °) | Hexadecane Contact Angle (Advancing/Receding, °) | Surface Energy (mN/m) |

| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | 122 / - | - / - | - |

| Poly(2,2,2-trifluoroethyl methacrylate) | ~90 / - | - / - | ~24 |

| Poly(perfluorohexylethyl methacrylate) | 115 / 92 | 74 / 62 | ~10.5 |

| Poly(N-methyl perfluorobutyl sulfonamido ethyl methacrylate) | 118 / 95 | 78 / 68 | ~10.8 |

Table 2: Thermal and Optical Properties of Fluorinated Acrylate Polymers

| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Refractive Index (at 589 nm) |

| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) | ~55 | ~350 | 1.36 |

| Poly(2,2,2-trifluoroethyl methacrylate) | 66 - 108 | 220 - 295 | ~1.42 |

| Poly(pentafluorophenyl methacrylate-co-trifluoroethyl methacrylate) | 80 - 90 | >297 | 1.430 - 1.435 |

| Poly(hexafluoroisopropyl methacrylate-co-pentafluorophenyl methacrylate) | 88 - 95 | >300 | 1.384 - 1.430 |

Logical Relationships in Fluorinated Acrylate Development

The development and application of fluorinated acrylates follow a logical progression from monomer design to polymer synthesis and eventual application based on the final material's properties.

Caption: Logical flow from raw materials to applications.

Conclusion

The discovery and development of fluorinated acrylates have provided a versatile platform for creating materials with exceptional properties. From their historical roots in the broader field of fluoropolymer chemistry to the sophisticated controlled polymerization techniques used today, these materials continue to be at the forefront of materials science. The ability to tailor their properties through monomer design and copolymerization ensures their continued relevance in a wide range of high-performance applications, including those in the demanding fields of scientific research and drug development where precision and reliability are paramount.

References

- 1. advanced-emc.com [advanced-emc.com]

- 2. Overview of the Development of the Fluoropolymer Industry [mdpi.com]

- 3. US2877207A - Polymers of fluorinated acrylic monomers - Google Patents [patents.google.com]

- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

A Theoretical and Computational Scrutiny of Ethyl 3-fluoroprop-2-enoate: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies that would be employed to characterize Ethyl 3-fluoroprop-2-enoate at a molecular level. Due to a lack of specific published computational studies on this compound, this paper will use methodologies and data from closely related acrylate esters as a case study to illustrate the expected analyses and outcomes. The primary focus is on Density Functional Theory (DFT) calculations, a powerful quantum mechanical modeling method used to predict molecular structure, vibrational frequencies, and electronic properties.

Introduction to Computational Analysis

Theoretical calculations are indispensable in modern chemical and pharmaceutical research. They provide profound insights into molecular geometries, stability, reactivity, and spectroscopic properties before a molecule is synthesized, saving significant time and resources. For a molecule like this compound, understanding its conformational landscape (e.g., s-cis vs. s-trans isomers), vibrational modes, and electronic character is crucial for predicting its behavior in biological systems and for spectroscopic identification.

The methodologies outlined herein are standard practice in computational chemistry and provide a robust framework for the in-silico investigation of small organic molecules.

Methodologies: A Hybrid Theoretical & Experimental Approach

The core of this theoretical guide is centered around Density Functional Theory (DFT). A typical computational protocol involves geometry optimization, frequency analysis, and the prediction of electronic properties. These calculated results are most powerful when validated against experimental data.

Computational Protocol: Density Functional Theory (DFT)

A common and effective approach for molecules of this size involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good balance between accuracy and computational cost.

Key Computational Steps:

-

Geometry Optimization: The initial step is to find the lowest energy conformation of the molecule. For this compound, this would involve optimizing the geometries of potential conformers, such as the s-cis and s-trans arrangements around the C-C single bond of the acrylate moiety. The optimization process calculates the forces on each atom until a stationary point on the potential energy surface is found.

-

Frequency Calculations: Once the geometries are optimized, harmonic vibrational frequency calculations are performed. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

-

-

Electronic Property Analysis: Further calculations can elucidate the electronic nature of the molecule. This includes:

-

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites.

-

Experimental Validation Protocols

Theoretical data should be benchmarked against experimental results for validation.

-

Synthesis: A standard synthesis of this compound would likely involve a Wittig or Horner-Wadsworth-Emmons reaction to form the fluorinated alkene moiety.

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The experimental FTIR spectrum provides the vibrational modes of the molecule. By comparing the positions and intensities of the experimental peaks with the scaled theoretical frequencies, a detailed and accurate assignment of the vibrational modes can be achieved.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data.

-

Predicted Molecular Properties and Data

The following tables present the type of quantitative data that would be generated from a DFT study on this compound, using data structures from studies on analogous acrylates for illustration.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated (Å or °) |

| Bond Lengths | C=O | ~1.21 |

| C=C | ~1.34 | |

| C-O (ester) | ~1.35 | |

| O-C (ethyl) | ~1.45 | |

| C-F | ~1.36 | |

| Bond Angles | C=C-C | ~122.5 |

| C-C=O | ~125.0 | |

| C-O-C | ~116.0 |

Table 2: Selected Vibrational Frequencies (Illustrative Comparison)

| Vibrational Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |

| C-H stretch (vinyl) | ~3150 | ~3024 | ~3030 |

| C-H stretch (ethyl) | ~3050-2950 | ~2928-2832 | ~2935-2840 |

| C=O stretch | ~1785 | ~1714 | ~1720 |

| C=C stretch | ~1690 | ~1622 | ~1635 |

| C-O stretch | ~1220 | ~1171 | ~1180 |

| C-F stretch | ~1100 | ~1056 | ~1060 |

Note: Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and method limitations.

Visualizations of Computational Workflows and Concepts

Diagrams created using Graphviz help to clarify complex relationships and workflows in computational chemistry.

Ethyl 3-fluoroprop-2-enoate: A Comprehensive Technical Safety Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Use of Ethyl 3-fluoroprop-2-enoate.

This technical guide provides a detailed overview of the material safety data for this compound, a key reagent in various chemical syntheses. The information is curated for professionals in research and development who require a thorough understanding of its properties and associated hazards for safe laboratory practice.

Core Safety and Physical Property Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical properties, as well as its hazard classifications.

Physical and Chemical Properties

| Property | Value | Method |

| Melting Point/Range | -71 °C (-96 °F) | Literature |

| Boiling Point/Boiling Range | 99 °C (210 °F) | Literature |

| Density | 0.918 g/mL at 25 °C (77 °F) | Literature |

| Partition Coefficient: n-octanol/water (log Pow) | 1.18 at 25 °C (77 °F) | OECD Test Guideline 107 |

Hazard Classification (GHS)

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor.[1] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |

| Acute toxicity, Inhalation | 3 | H331: Toxic if inhaled.[1] |

| Skin irritation | 2 | H315: Causes skin irritation.[1] |

| Eye irritation | 2A | H319: Causes serious eye irritation.[1] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction.[1] |

| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |

| Short-term (acute) aquatic hazard | 2 | H401: Toxic to aquatic life.[1] |

| Long-term (chronic) aquatic hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the safety data sheet. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Determination of Partition Coefficient (n-octanol/water) - OECD Test Guideline 107

The partition coefficient (log Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The Shake Flask Method is a widely used technique for its determination.

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. The concentration of the substance in each phase is measured after equilibrium has been reached. The partition coefficient is the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the analytical range of the chosen measurement technique.

-

Phase Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water. The vessel should be shaken or stirred until equilibrium is reached. The temperature should be maintained at 25 °C.[1]

-

Phase Separation: The two phases are separated by centrifugation or by using a separatory funnel.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Pow).

GHS Classification for Acute Toxicity

Acute toxicity testing provides data on the adverse effects that may result from a single or short-term exposure to a substance.

Principle: The Globally Harmonized System (GHS) classifies acute toxicity based on LD50 (oral, dermal) or LC50 (inhalation) values, which represent the dose or concentration that is lethal to 50% of a test population.

Methodology (Oral Toxicity - Example):

-

Animal Selection: A suitable animal model, typically rats, is selected.

-

Dose Administration: Graded doses of this compound are administered orally to different groups of animals. A control group receives a placebo.

-

Observation: The animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

-

LD50 Calculation: The LD50 value is calculated using statistical methods based on the mortality data at different dose levels.

-

Classification: The substance is classified into one of the GHS categories for acute oral toxicity based on the determined LD50 value.

GHS Classification for Skin Irritation

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

Principle: The test substance is applied to the skin of a suitable animal model (historically rabbits, though in vitro methods are now preferred) and the resulting skin reactions are observed and scored.

Methodology (In Vivo - Example):

-

Animal Preparation: A small area of skin on the back of the test animal is clipped free of fur.

-

Application: A measured amount of this compound is applied to the prepared skin patch. The patch is then covered with a gauze dressing.

-

Observation: After a set exposure period (e.g., 4 hours), the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

-

Scoring and Classification: The severity of the skin reactions is scored according to a standardized scale. The substance is classified as a skin irritant (Category 2) if the mean scores for erythema or edema are above a certain threshold.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships relevant to the safe handling and emergency response for this compound.

Safe Handling and Storage

Handling:

-

Work under a chemical fume hood.[1]

-

Do not inhale the substance or its mixture.[1]

-

Avoid the generation of vapors and aerosols.[1]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Take precautionary measures against static discharge.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Use only non-sparking tools.[1]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Store away from heat and sources of ignition.[1]

-

Ground and bond containers and receiving equipment.[1]

Stability and Reactivity

-

Reactivity: Vapors may form an explosive mixture with air.[1]

-

Chemical stability: Hazardous polymerization may occur.[1]

-

Conditions to avoid: Heat, flames, and sparks.[2]

-

Incompatible materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

-

Hazardous decomposition products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride can be formed.[2]

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-fluoroprop-2-enoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2][3] Ethyl 3-fluoroprop-2-enoate, an α-fluoro-α,β-unsaturated ester, represents a potentially valuable, yet under-explored, building block for the synthesis of novel therapeutic agents. Its electrophilic nature as a Michael acceptor, combined with the unique properties imparted by the fluorine atom, makes it an attractive scaffold for the development of enzyme inhibitors and other biologically active molecules.[4][5][6]

These application notes provide a theoretical framework and practical protocols for the utilization of this compound in medicinal chemistry research, drawing upon established principles of Michael addition reactions and the known bioactivity of analogous fluorinated compounds.

Key Applications in Medicinal Chemistry

Synthesis of Fluorinated β-Amino Acids

Fluorinated β-amino acids are valuable precursors for the synthesis of peptides with enhanced proteolytic stability and modified conformations.[7][8] this compound can serve as a key intermediate in the stereoselective synthesis of these compounds through aza-Michael addition reactions.

Workflow for Synthesis of a Fluorinated β-Amino Acid Derivative:

Caption: Synthetic workflow for a fluorinated β-amino acid.

Development of Covalent Enzyme Inhibitors

The α,β-unsaturated carbonyl moiety in this compound makes it an ideal candidate for the design of covalent inhibitors that target nucleophilic residues, such as cysteine or serine, in the active site of enzymes.[4] The presence of the fluorine atom can modulate the reactivity of the Michael acceptor and enhance binding interactions.

Signaling Pathway of Covalent Enzyme Inhibition:

Caption: Mechanism of covalent enzyme inhibition.

Quantitative Data (Hypothetical)

Due to the limited availability of experimental data for this compound, the following table presents hypothetical inhibitory activities against selected enzyme targets to illustrate its potential. This data is for conceptual purposes and requires experimental validation.

| Compound ID | Target Enzyme | IC50 (µM) | Assay Type |

| E3FPE-Cys-Adduct | Cysteine Protease X | 5.2 | FRET-based |

| E3FPE-Ser-Adduct | Serine Hydrolase Y | 12.8 | Colorimetric |

| E3FPE-Amine-Adduct | Amidase Z | 25.1 | HPLC-based |

Experimental Protocols

Protocol 1: General Procedure for the Aza-Michael Addition of a Chiral Amine to this compound

Objective: To synthesize an enantiomerically enriched fluorinated β-amino ester.

Materials:

-

This compound

-

Chiral amine (e.g., (R)-α-methylbenzylamine)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a solution of the chiral amine (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired fluorinated β-amino ester.

Protocol 2: General Procedure for Evaluating the Covalent Inhibition of a Cysteine Protease

Objective: To determine the inhibitory potency (IC50) of a compound derived from this compound against a target cysteine protease.

Materials:

-

Test compound (derived from this compound)

-

Target cysteine protease

-

Fluorogenic substrate for the protease

-

Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

-

96-well black microplate

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the target cysteine protease to each well and incubate for a predetermined time (e.g., 30 minutes) at 37 °C to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every minute for 30 minutes).

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Logical Relationships in Drug Design

The development of drug candidates from this compound follows a logical progression from initial synthesis to biological evaluation.

Caption: Drug discovery workflow using this compound.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently limited, its structure suggests significant potential as a versatile building block. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore its utility in the synthesis of novel fluorinated compounds with potential therapeutic applications. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully realize its promise in drug discovery.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Reaction of Ethyl 3-fluoroprop-2-enoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-fluoroprop-2-enoate is an α,β-unsaturated ester activated by the presence of a fluorine atom at the α-position, making it an intriguing substrate for nucleophilic addition reactions. This document provides an overview of the expected reactivity of this compound with various nucleophiles, drawing parallels from closely related fluorinated and non-fluorinated analogs due to the limited direct literature on this specific compound. The primary mode of reaction is anticipated to be a conjugate (Michael) addition, driven by the electron-withdrawing nature of both the ester and the fluorine atom, which polarizes the carbon-carbon double bond. These reactions are of significant interest in medicinal chemistry and drug development for the synthesis of novel β-fluoro-substituted carboxylic acid derivatives, which can act as enzyme inhibitors or possess other valuable biological activities. This document outlines generalized protocols and discusses the expected stereochemical outcomes.

Introduction

α,β-Unsaturated esters are versatile building blocks in organic synthesis, readily undergoing conjugate additions with a wide range of nucleophiles. The introduction of a fluorine atom at the α-position, as in this compound, is expected to significantly influence the substrate's reactivity. The high electronegativity of fluorine enhances the electrophilic character of the β-carbon, making it more susceptible to nucleophilic attack. Furthermore, the fluorine substituent can impact the stereochemical course of the reaction, offering potential for diastereoselective and enantioselective transformations.

The primary reaction pathway for this compound with nucleophiles is the Michael addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated system. This reaction leads to the formation of a variety of β-substituted-α-fluoropropanoates.

Reaction with Amine Nucleophiles